

Application Notes and Protocols for Preclinical Formulation of Anticancer Agent 102

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Compound of Interest

Compound Name: Anticancer agent 102

Cat. No.: B12403330

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Introduction

Anticancer agent 102 is a novel synthetic derivative of tetracaine with demonstrated anti-cancer activity.^[1] Preclinical data indicate that it induces apoptosis in cancer cell lines.^[1] Mechanistic studies have shown that **Anticancer agent 102** modulates the PI3K/PTEN signaling pathway, leading to the upregulation of FoxO1 and downregulation of PI3K and FoxO3a.^[1] Furthermore, it has been observed to upregulate Bax expression, suggesting a role in the intrinsic apoptotic pathway.^[1]

These application notes provide detailed protocols for the preparation of **Anticancer agent 102** formulations suitable for preclinical in vitro and in vivo evaluation. The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Data Presentation

Table 1: Formulation Characteristics of Anticancer Agent 102

Parameter	Formulation A (In Vitro)	Formulation B (In Vivo)
Vehicle	Dimethyl Sulfoxide (DMSO)	20% Solutol HS 15 in Saline
Concentration	10 mM Stock Solution	5 mg/mL Suspension
Appearance	Clear, colorless solution	Homogeneous, milky white suspension
pH	7.2 - 7.6	6.8 - 7.4
Sterility	Filter-sterilized (0.22 µm)	Terminally sterilized (Autoclave)
Storage	-20°C, protected from light	2-8°C, protected from light
Stability	Stable for up to 6 months	Stable for up to 3 months

Table 2: In Vitro Cytotoxicity of Anticancer Agent 102 (72h Incubation)

Cell Line	Cancer Type	IC50 (µM) ± SD
Colo-205	Colorectal Adenocarcinoma	29.5 ± 3.2
HepG2	Hepatocellular Carcinoma	20.8 ± 2.5 ^[1]
MCF-7	Breast Adenocarcinoma	45.1 ± 4.8
A549	Lung Carcinoma	62.3 ± 5.9
HUVEC	Normal (Control)	> 100

Table 3: In Vivo Efficacy of Anticancer Agent 102 in Colo-205 Xenograft Model

Treatment Group	Dose (mg/kg)	Administration Route	Tumor Growth Inhibition (%)	p-value
Vehicle Control	-	Intravenous (IV)	0	-
Anticancer Agent 102	10	Intravenous (IV)	42	< 0.05
Anticancer Agent 102	25	Intravenous (IV)	68	< 0.01
Positive Control (5-FU)	20	Intraperitoneal (IP)	55	< 0.01

Experimental Protocols

Protocol 1: Preparation of Formulation A (10 mM DMSO Stock) for In Vitro Assays

1. Materials:

- **Anticancer agent 102** (powder)
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, amber microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- 0.22 µm syringe filter

2. Procedure:

- Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh the desired amount of **Anticancer agent 102** powder into the tube.

- Calculate the volume of DMSO required to achieve a 10 mM concentration.
- Add the calculated volume of DMSO to the microcentrifuge tube.
- Vortex the tube thoroughly until the powder is completely dissolved.
- Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile, amber microcentrifuge tube.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C , protected from light.

Protocol 2: Preparation of Formulation B (5 mg/mL Suspension) for In Vivo Studies

1. Materials:

- **Anticancer agent 102** (powder)
- Solutol® HS 15
- 0.9% Sodium Chloride Injection, USP (Saline)
- Sterile, amber glass vials with rubber stoppers
- Magnetic stirrer and stir bar
- Homogenizer (optional)
- Autoclave

2. Procedure:

- Prepare a 20% (w/v) solution of Solutol HS 15 in saline. Warm the saline to approximately $60-70^{\circ}\text{C}$ to facilitate the dissolution of Solutol HS 15. Stir until a clear solution is obtained. Allow to cool to room temperature.

- Weigh the required amount of **Anticancer agent 102**.
- In a sterile vial, add a small amount of the 20% Solutol HS 15 solution to the **Anticancer agent 102** powder to create a paste.
- Gradually add the remaining volume of the 20% Solutol HS 15 solution while stirring continuously with a magnetic stirrer.
- If necessary, use a homogenizer to reduce particle size and ensure a uniform suspension.
- Stopper and seal the vial.
- Terminally sterilize the suspension by autoclaving.
- Store at 2-8°C, protected from light. Shake well before each use.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

1. Materials:

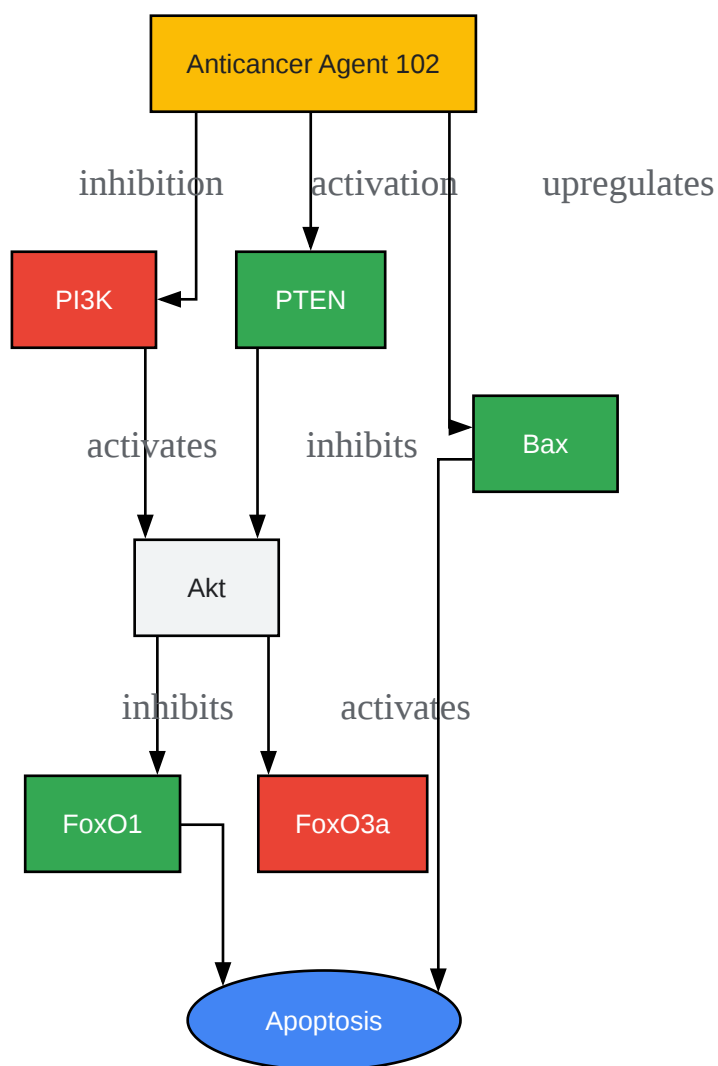
- Cancer cell lines (e.g., Colo-205, HepG2) and a non-cancerous control cell line (e.g., HUVEC)
- Complete cell culture medium
- 96-well cell culture plates
- **Anticancer agent 102** (Formulation A)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

2. Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

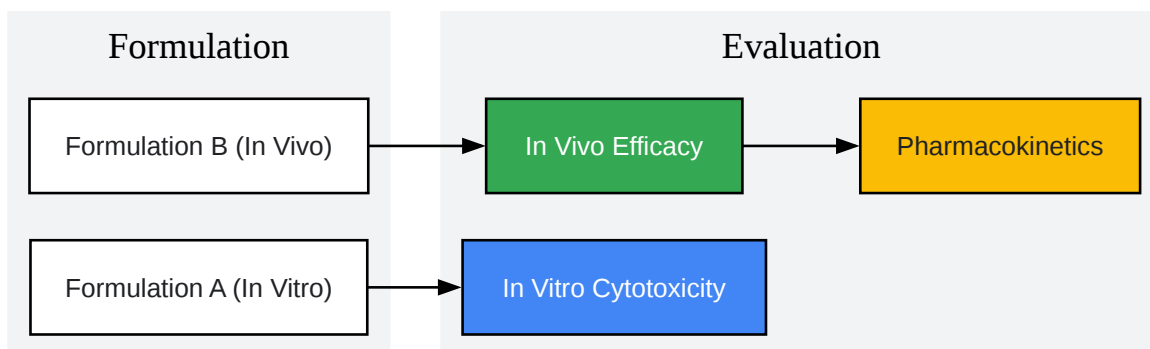
- Prepare serial dilutions of **Anticancer agent 102** from the 10 mM stock solution in complete cell culture medium.
- Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include vehicle-only wells as a control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium containing MTT and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations



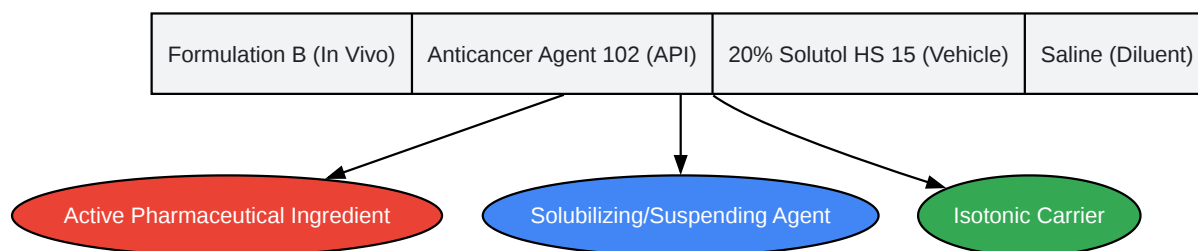
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Caption: Proposed signaling pathway of **Anticancer Agent 102**.



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Caption: Preclinical evaluation workflow for **Anticancer Agent 102**.



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Caption: Logical relationship of components in Formulation B.

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References

- 1. medchemexpress.com [medchemexpress.com]
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